molecular formula C7H7ClO B1582155 3-Chloro-5-methylphenol CAS No. 58291-77-3

3-Chloro-5-methylphenol

Cat. No. B1582155
CAS RN: 58291-77-3
M. Wt: 142.58 g/mol
InChI Key: QXHZLCYUCTZZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylphenol is an organic compound with the molecular formula C7H7ClO. It has an average mass of 142.583 Da and a monoisotopic mass of 142.018539 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylphenol consists of a benzene ring with a chlorine atom and a methyl group attached to it. The positions of these substituents on the benzene ring differentiate the various isomers of the compound .


Physical And Chemical Properties Analysis

3-Chloro-5-methylphenol has a density of 1.2±0.1 g/cm³. It has a boiling point of 230.0±20.0 °C at 760 mmHg and a flash point of 92.9±21.8 °C. The compound has a molar refractivity of 37.9±0.3 cm³. It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Electroanalytical Applications

Research has demonstrated the potential of 3-Chloro-5-methylphenol (and similar compounds) in electroanalytical applications. A study by Guijarro et al. (1991) focused on the electroanalytical study of 4-chloro-3-methylphenol, a compound structurally similar to 3-Chloro-5-methylphenol, highlighting its potential in voltammetric determination. This research developed a method for determining this antiseptic in various ranges using differential pulse voltammetry, which could have implications for the analysis of 3-Chloro-5-methylphenol in similar contexts (Guijarro et al., 1991).

Environmental Research

In the field of environmental science, studies have explored the oxidation of compounds like 4-chloro-3-methylphenol under different conditions, which might provide insights into the behavior of 3-Chloro-5-methylphenol in similar scenarios. Kronholm et al. (2002) investigated the oxidation of 4-chloro-3-methylphenol in liquid and vapor phases using hydrogen peroxide, revealing important data on the efficiency and by-products of such processes (Kronholm et al., 2002).

Pharmacological Effects

3-Chloro-5-methylphenol shares similarities with other phenolic compounds, which have been extensively studied for their various biological and pharmacological effects. For example, Naveed et al. (2018) discussed Chlorogenic Acid (CGA), a phenolic acid with multiple therapeutic roles, including antioxidant, antibacterial, and neuroprotective activities. This suggests potential pharmacological applications for 3-Chloro-5-methylphenol in related areas (Naveed et al., 2018).

Analytical Chemistry

In analytical chemistry, studies have focused on determining residues of disinfectant agents, including compounds similar to 3-Chloro-5-methylphenol, in environmental samples. Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances like 4-chloro-3-methylphenol in water samples, showcasing a potential application for 3-Chloro-5-methylphenol in monitoring environmental pollutants (Baranowska & Wojciechowska, 2012).

Cancer Research

Research in cancer therapy has included the synthesis and characterization of compounds related to 3-Chloro-5-methylphenol. Uddin et al. (2020) synthesized Schiff bases using compounds including 2-chloro-4-methylphenol, showing promising anticancer activity. This indicates the potential role of 3-Chloro-5-methylphenol or its derivatives in cancer research (Uddin et al., 2020).

Safety And Hazards

3-Chloro-5-methylphenol is classified as harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZLCYUCTZZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274544
Record name 3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylphenol

CAS RN

58291-77-3
Record name 3-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methylphenol
Reactant of Route 2
3-Chloro-5-methylphenol
Reactant of Route 3
3-Chloro-5-methylphenol
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-methylphenol
Reactant of Route 5
3-Chloro-5-methylphenol
Reactant of Route 6
3-Chloro-5-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.